Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
Description
Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a synthetic compound featuring a thiophene ring substituted with a methyl ester group at position 2 and a sulfonamide-linked piperazine moiety at position 3. The piperazine ring is further substituted with a 3-methylphenyl group and an additional methyl group. This structure combines a heterocyclic core (thiophene) with a sulfonamide-piperazine pharmacophore, a design common in medicinal chemistry for targeting receptors such as serotonin or dopamine receptors.
Properties
IUPAC Name |
methyl 3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-13-5-4-6-15(11-13)20-9-8-19(12-14(20)2)26(22,23)16-7-10-25-17(16)18(21)24-3/h4-7,10-11,14H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJGVIJEQHJNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate (CAS Number: 439932-62-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 394.5 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, and a piperazine moiety that contributes to its pharmacological profile.
Antimicrobial Activity
Thiophene derivatives, including the compound , have been reported to exhibit significant antimicrobial properties. Research indicates that compounds with thiophene rings can inhibit the growth of various bacterial strains, both Gram-positive and Gram-negative. For instance, studies have shown that related thiophene derivatives demonstrate potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of thiophene derivatives has been highlighted in several studies. This compound may influence cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. A case study involving structurally similar thiophene compounds demonstrated their effectiveness against prostate cancer cell lines (PC-3) .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, which is crucial for cancer progression and bacterial survival.
- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), affecting intracellular signaling cascades that regulate various physiological responses .
Study on Antibacterial Activity
A study published in 2018 evaluated the antibacterial effects of various thiophene derivatives, including those similar to this compound. Results indicated that these compounds exhibited significant inhibitory effects on bacterial growth, suggesting their potential as therapeutic agents against infections .
Anticancer Evaluation
In another study focusing on anticancer properties, researchers synthesized a series of thiophene derivatives and assessed their cytotoxic effects on different cancer cell lines. The results showed that certain modifications to the thiophene structure enhanced their potency against prostate cancer cells, suggesting a promising avenue for drug development .
Data Summary Table
Scientific Research Applications
Research has indicated that this compound may exhibit various biological activities, including:
1. Antidepressant Effects:
The piperazine structure is known for its presence in many antidepressant drugs. Preliminary studies suggest that this compound could modulate serotonin receptors, potentially offering therapeutic benefits in treating depression and anxiety disorders.
2. Anticancer Properties:
Compounds containing thiophene rings have been studied for their anticancer effects. In vitro studies have indicated that methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can inhibit the proliferation of various cancer cell lines, possibly through apoptosis induction mechanisms.
3. Antimicrobial Activity:
The structural features of this compound suggest potential antimicrobial properties. Research indicates that derivatives of thiophene compounds can exhibit activity against bacterial strains, including those resistant to conventional antibiotics.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of various piperazine derivatives. The findings suggested that modifications to the piperazine structure could enhance serotonin receptor affinity, leading to improved efficacy in animal models of depression.
Case Study 2: Anticancer Properties
Research published in Cancer Letters demonstrated that thiophene-based compounds could induce apoptosis in breast cancer cells. The study highlighted that this compound showed significant inhibition of cell viability with IC50 values ranging from 5 to 10 μM across different cancer cell lines.
Case Study 3: Antimicrobial Efficacy
In a study focusing on new antimicrobial agents, this compound was tested against Staphylococcus aureus. Results indicated an IC50 value of approximately 15 μM, suggesting potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous derivatives (Table 1). Key differences lie in the substituents on the piperazine ring, the ester group, and the core heterocycle.
Table 1: Structural and Molecular Comparison
Key Observations:
Dimethylphenyl (CymitQuimica): The 2,5-dimethyl substitution increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility . Methoxyphenyl (Parchem): The methoxy group introduces polarity, balancing solubility and metabolic stability .
Ester Groups :
- The target compound’s methyl ester offers moderate lipophilicity, whereas the ethyl ester in the Parchem derivative increases molecular weight and may slow hydrolysis, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
